molecular formula C15H8ClN3O2S B4914787 7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Cat. No.: B4914787
M. Wt: 329.8 g/mol
InChI Key: RRQXOWMCHFIRHV-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group at the 7th position and a nitrophenyl group at the 2nd position of the imidazo[2,1-b]benzothiazole core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential metabolites required for bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazole: Lacks the chloro group at the 7th position.

    7-Chloro-2-phenylimidazo[2,1-b]benzothiazole: Lacks the nitro group on the phenyl ring.

    7-Chloro-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole: The nitro group is reduced to an amino group.

Uniqueness

The presence of both the chloro and nitrophenyl groups in 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole imparts unique chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

6-chloro-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S/c16-10-3-6-13-14(7-10)22-15-17-12(8-18(13)15)9-1-4-11(5-2-9)19(20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQXOWMCHFIRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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